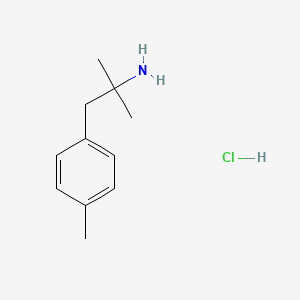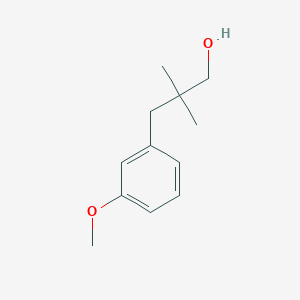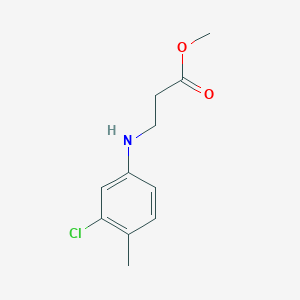
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate is an organic compound with a molecular formula of C11H14ClNO2. This compound is characterized by the presence of a methyl ester group and a substituted aniline moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate typically involves the reaction of 3-chloro-4-methylaniline with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: This compound shares a similar aromatic structure but contains an isocyanate group instead of an amino group.
Methyl 3-amino-3-(4-chloro-3-methylphenyl)propanoate: This compound is structurally similar but has an amino group instead of an ester group.
Uniqueness
Methyl 3-((3-chloro-4-methylphenyl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group and substituted aniline moiety make it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
methyl 3-(3-chloro-4-methylanilino)propanoate |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-4-9(7-10(8)12)13-6-5-11(14)15-2/h3-4,7,13H,5-6H2,1-2H3 |
Clé InChI |
XWXQHFDTUZPCIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NCCC(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


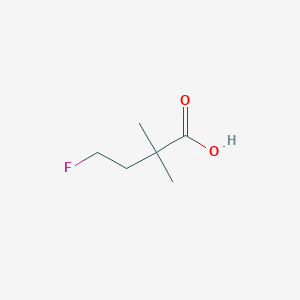
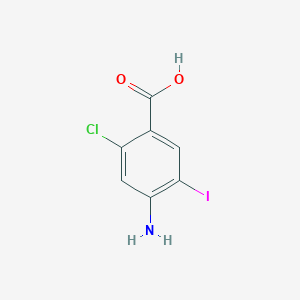
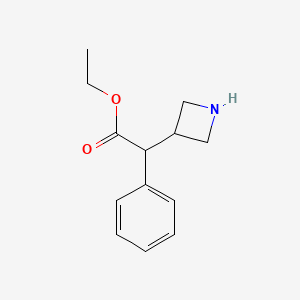

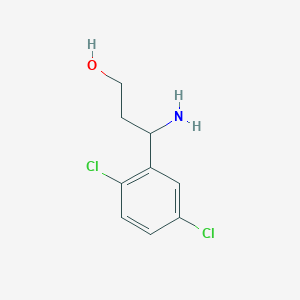




![6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13518805.png)


